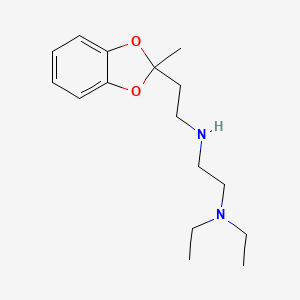

1,2-Ethanediamine, N,N-diethyl-N'-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-

Description

The compound 1,2-Ethanediamine, N,N-diethyl-N'-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)- is a substituted ethylenediamine derivative featuring diethyl groups on two nitrogen atoms and a 2-(2-methyl-1,3-benzodioxol-2-yl)ethyl substituent on the third nitrogen. The compound’s structural complexity suggests applications in coordination chemistry (as a polydentate ligand) or medicinal chemistry (due to the benzodioxole group’s prevalence in bioactive molecules).

Properties

CAS No. |

52400-98-3 |

|---|---|

Molecular Formula |

C16H26N2O2 |

Molecular Weight |

278.39 g/mol |

IUPAC Name |

N',N'-diethyl-N-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine |

InChI |

InChI=1S/C16H26N2O2/c1-4-18(5-2)13-12-17-11-10-16(3)19-14-8-6-7-9-15(14)20-16/h6-9,17H,4-5,10-13H2,1-3H3 |

InChI Key |

HNHXXRVYNWQTLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNCCC1(OC2=CC=CC=C2O1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)- typically involves multiple steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

Alkylation: The benzodioxole moiety is then alkylated with an appropriate alkyl halide to introduce the 2-methyl group.

Coupling with Ethylenediamine: The alkylated benzodioxole is then coupled with N,N-diethyl-1,2-ethanediamine under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N-diethyl-N’-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ethylenediamine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines.

Scientific Research Applications

1,2-Ethanediamine, N,N-diethyl-N’-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)- has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N-diethyl-N’-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The benzodioxole moiety may also contribute to its bioactivity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares 1,2-Ethanediamine, N,N-diethyl-N'-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)- with structurally related ethylenediamine derivatives:

*Estimated based on analogous structures.

Key Comparison Metrics

Substituent Effects on Physicochemical Properties

- Lipophilicity : The benzodioxole group in the target compound increases lipophilicity (logP ~2.5–3.5 estimated) compared to polar substituents like thiazole (logP ~1.8–2.5) . The naphthylmethyl analog (CAS 50341-69-0) is more lipophilic (logP ~3.5–4.0) due to its fused aromatic ring .

- Solubility : The target compound’s solubility in water is likely low (<1 mg/mL) due to the diethyl and benzodioxole groups, whereas analogs with hydrophilic substituents (e.g., pyran in CAS 127403-86-5) show improved aqueous solubility .

Biological Activity

1,2-Ethanediamine, N,N-diethyl-N'-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-, commonly referred to as a derivative of 1,2-ethanediamine, is a compound of interest due to its potential biological activity and applications in various fields such as pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C22H28N2O4

- Molecular Weight : 372.48 g/mol

- CAS Registry Number : 3049179

The compound features a benzodioxole moiety, which is known for its diverse biological activities, including antioxidant and anti-inflammatory properties.

- Antioxidant Activity : The benzodioxole structure is associated with the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Neuroprotective Effects : Research indicates that derivatives of benzodioxole can exhibit neuroprotective properties, potentially influencing pathways related to neurodegenerative diseases.

- Antimicrobial Properties : Some studies suggest that compounds with similar structures have shown efficacy against various bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Neuroprotection | Protective effects on neuronal cells | |

| Antimicrobial | Inhibition of bacterial growth |

Research Findings

- Antioxidant Studies : A study demonstrated that compounds related to 1,2-ethanediamine exhibited significant antioxidant activity in vitro. The mechanism involved the reduction of reactive oxygen species (ROS) levels in cultured cells.

- Neuroprotective Studies : In a model of neurodegeneration, the compound was shown to reduce neuronal cell death by modulating apoptotic pathways. This suggests potential therapeutic applications in conditions like Alzheimer's disease.

- Antimicrobial Efficacy : A series of tests revealed that the compound displayed inhibitory effects against Gram-positive bacteria, indicating its potential as a lead structure for developing new antimicrobial agents.

Toxicological Considerations

While exploring the biological activity of 1,2-ethanediamine derivatives, it is crucial to consider their safety profile. Toxicity studies are essential to evaluate the potential adverse effects associated with their use. Preliminary assessments suggest that while some derivatives possess beneficial biological activities, they may also exhibit cytotoxicity at higher concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.